molecular formula C11H12N2O2 B2483899 4-(3-Aminophenyl)piperidine-2,6-dione CAS No. 5840-45-9

4-(3-Aminophenyl)piperidine-2,6-dione

Cat. No.: B2483899
CAS No.: 5840-45-9
M. Wt: 204.229
InChI Key: ZSSKWJBFJFCWDX-UHFFFAOYSA-N
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Description

4-(3-Aminophenyl)piperidine-2,6-dione is a chemical compound with the molecular formula C11H12N2O2 and a molecular weight of 204.23 g/mol . Its structure features a piperidine-2,6-dione core substituted at the 4-position with a 3-aminophenyl group. This compound is identified by the CAS Registry Number 5840-45-9 . The piperidine-2,6-dione scaffold is a structure of significant interest in medicinal chemistry. Scientific literature indicates that substituted 3-((3-aminophenyl)amino)piperidine-2,6-dione compounds have been investigated for their potential as therapeutic agents, particularly in the context of androgen receptor mediated diseases . This suggests that this compound may serve as a valuable synthetic intermediate or building block in organic synthesis and drug discovery efforts for researchers developing novel small molecule therapies . The product is offered for Research Use Only and is not for human or veterinary diagnostic or therapeutic applications. Proper handling procedures should be followed. For specific storage and stability information, please consult the product documentation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-aminophenyl)piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c12-9-3-1-2-7(4-9)8-5-10(14)13-11(15)6-8/h1-4,8H,5-6,12H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSSKWJBFJFCWDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)NC1=O)C2=CC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Aminophenyl Piperidinediones and Analogues

Classical Synthetic Routes to the Piperidine-2,6-dione Core

The piperidine-2,6-dione, or glutarimide (B196013), scaffold is a foundational component of numerous biologically active compounds. Its synthesis has been approached through various classical routes, primarily involving cyclization and derivatization strategies.

Cyclization Reactions in Piperidinedione Synthesis

The formation of the piperidine-2,6-dione ring is most commonly achieved through the cyclization of linear precursors. A prevalent method involves the reaction of glutaric anhydride (B1165640) with an appropriate amine. For instance, the synthesis of N-substituted piperidine-2,6-diones can be accomplished by reacting an aniline (B41778) derivative with glutaric anhydride. researchgate.net This initial reaction forms an intermediate glutaramic acid, which is then cyclized. The cyclization step can be facilitated by reagents such as 1,1'-carbonyldiimidazole (B1668759) (CDI) under reflux conditions. researchgate.net

Another established route starts from glutamine and its derivatives. For example, 3-aminopiperidine-2,6-dione (B110489) hydrochloride can be synthesized from L-Glutamine. google.com This multi-step process typically involves N-protection of the glutamine, followed by a cyclization reaction to form the dione (B5365651) ring, and subsequent deprotection. google.com

Intramolecular cyclization reactions are a cornerstone of piperidine (B6355638) synthesis in general. nih.gov These can include various approaches such as Dieckmann condensation for 4-piperidones, radical-mediated cyclizations, and metal-catalyzed processes like the aza-Heck cyclization. nih.govdtic.mil While not all are directly applied to piperidine-2,6-diones, they represent the breadth of cyclization chemistry available for creating six-membered nitrogen heterocycles. nih.govnih.gov

Table 1: Selected Cyclization Methods for Piperidine-2,6-dione Core

Starting MaterialsKey Reagents/ConditionsDescriptionReference
Aniline derivative, Glutaric anhydride1. Toluene, reflux; 2. 1,1'-Carbonyldiimidazole (CDI), Chloroform, refluxTwo-step synthesis involving the formation of a glutaramic acid intermediate followed by CDI-mediated cyclization to form the N-substituted piperidine-2,6-dione. researchgate.net
L-Glutamine1. N-protection (e.g., Boc anhydride); 2. Cyclizing agent (e.g., CDI); 3. Deprotection (e.g., HCl)A multi-step synthesis starting from a readily available chiral amino acid to produce 3-aminopiperidine-2,6-dione. google.com
Alkyl acrylate (B77674) (2 moles), Primary amine1. Michael addition; 2. Dieckmann condensation; 3. Hydrolysis & DecarboxylationA classical route primarily for synthesizing 4-piperidones, which are structurally related to piperidine-2,6-diones. dtic.mil

Derivatization Strategies for Substituted Piperidinediones

Once the piperidine-2,6-dione core is synthesized, further modifications can be made to introduce various substituents. Derivatization can occur at the nitrogen atom or at the carbon positions of the ring. N-acylation is a common strategy, as seen in the synthesis of N-acyl-t(3)-isopropyl-r(2),c(6)-bis-(2'furyl)piperidin-4-ones, where the piperidine ring nitrogen is modified. chemrevlett.com

For carbon substitution, reactions often target the active methylene (B1212753) positions (C3 and C5) adjacent to the carbonyl groups. These positions can be functionalized through various condensation and alkylation reactions. The synthesis of complex piperidin-4-ones often involves multi-component reactions where the substituents are incorporated during the ring formation, such as the condensation of an acetone (B3395972) dicarboxylic acid ester with an aromatic aldehyde and an amine. chemrevlett.com While this example leads to a piperidin-4-one, the principle of incorporating diversity through the choice of starting materials is a key strategy in the synthesis of substituted piperidinediones as well.

Approaches for Introducing the Aminophenyl Substituent

The introduction of the aminophenyl group, specifically at the 4-position of the piperidine-2,6-dione ring, requires regioselective synthetic methods. This can be achieved either by building the ring from a precursor already containing the aminophenyl moiety or by functionalizing a pre-formed piperidinedione ring.

Regioselective Amination and Coupling Reactions

Regioselective amination is crucial for controlling the position of the aminophenyl substituent. While direct amination of the piperidinedione ring can be challenging, related heterocycles offer insights into potential strategies. For example, regioselective amination of pyridine (B92270) N-oxides has been achieved using saccharin (B28170) as an ammonium (B1175870) surrogate, allowing for a one-pot process to generate substituted aminopyridines. nih.gov Similarly, palladium-catalyzed amination of polychloropyrimidines can be controlled to selectively yield 2- or 4-aminopyrimidines. nih.govdatapdf.com These methods highlight the use of activating groups and specialized catalysts to direct the position of amination.

A more common approach for a structure like 4-(3-Aminophenyl)piperidine-2,6-dione would involve coupling reactions. A precursor such as 4-bromopiperidine-2,6-dione could potentially undergo a palladium-catalyzed cross-coupling reaction, like a Buchwald-Hartwig amination, with 3-aminoaniline or a protected version thereof. Alternatively, a Suzuki or similar cross-coupling reaction could be used to form the carbon-carbon bond between the piperidine ring and a suitably functionalized aniline derivative.

Synthesis of Chiral Aminophenyl Piperidinediones

When the piperidine ring is asymmetrically substituted, it becomes a chiral center. The synthesis of specific enantiomers of aminophenyl piperidinediones is of significant interest and can be accomplished through two main pathways: direct enantioselective synthesis or the resolution of a racemic mixture.

Enantioselective Synthesis: This approach aims to create a single enantiomer from the outset. Numerous catalytic asymmetric methods have been developed for the synthesis of chiral piperidines. nih.gov These include:

Rhodium-catalyzed asymmetric reductive Heck reactions: Used to create enantioenriched 3-substituted piperidines from dihydropyridines and boronic acids. nih.govsnnu.edu.cnsemanticscholar.org

Copper-catalyzed asymmetric cyclizative aminoboration: This method has been used to synthesize chiral 2,3-cis-disubstituted piperidines. nih.gov

Organocatalysis: Chiral amines or other small organic molecules can catalyze cascade reactions to form functionalized piperidines with high enantioselectivity. thieme-connect.de

Radical-mediated C-H functionalization: A chiral copper catalyst can enable the enantioselective cyanation of a δ C-H bond in an acyclic amine, which can then be converted into a chiral piperidine. nih.gov

These strategies could be adapted to the synthesis of chiral this compound by using chiral catalysts or auxiliaries to control the stereochemistry during the ring-forming or substituent-introducing steps.

Resolution Techniques: When an enantioselective synthesis is not feasible or provides low enantiomeric excess, resolution of a racemic mixture is a powerful alternative. nih.gov Common methods include:

Crystallization of Diastereomeric Salts: This classical method involves reacting the racemic amine with a chiral resolving agent, such as tartaric acid or mandelic acid, to form diastereomeric salts. wikipedia.org These salts often have different solubilities, allowing for their separation by fractional crystallization. wikipedia.orggoogle.com The desired enantiomer is then recovered by removing the resolving agent.

Kinetic Resolution: This technique uses a chiral catalyst or reagent that reacts at a different rate with each enantiomer in the racemic mixture. This allows for the separation of the unreacted, enantioenriched starting material from the product. nih.gov Examples include the kinetic resolution of disubstituted piperidines via enantioselective acylation. nih.govwhiterose.ac.uk

Chiral Chromatography: Racemic mixtures can be separated using high-performance liquid chromatography (HPLC) with a chiral stationary phase. nih.gov This method is often used for both analytical and preparative-scale separations of piperidine enantiomers. nih.gov

Table 2: Chiral Synthesis and Resolution Approaches for Piperidines

TechniquePrincipleApplication ExampleReference
Enantioselective CatalysisA chiral catalyst directs the reaction to preferentially form one enantiomer.Rh-catalyzed asymmetric carbometalation of dihydropyridine (B1217469) to give 3-substituted tetrahydropyridines. nih.gov
Kinetic ResolutionA chiral reagent or catalyst reacts faster with one enantiomer, allowing separation of the unreacted enantiomer.Catalytic kinetic resolution of disubstituted piperidines using chiral hydroxamic acids. nih.gov
Diastereomeric Salt CrystallizationFormation of diastereomeric salts with a chiral resolving agent, which are then separated by crystallization.Resolution of chiral piperidine alcohols using d-10-camphorsulfonic acid. google.com
Chiral HPLCChromatographic separation of enantiomers on a chiral stationary phase.Resolution of 1,3-dimethyl-4-phenylpiperidine derivatives on cellulose-based columns. nih.gov

Advanced Synthetic Protocols for Structurally Diverse Aminophenyl Piperidinediones

The synthesis of aminophenyl piperidinediones, a core scaffold in medicinal chemistry, has evolved significantly with the advent of modern catalytic and stereoselective methodologies. These advanced protocols enable the efficient construction of structurally diverse analogues with precise control over chemical and spatial arrangements, facilitating the exploration of their chemical and biological properties.

Development of Novel Catalytic Methods for Piperidine Ring Formation

The construction of the piperidine ring is a pivotal step in the synthesis of this compound and its analogues. Modern organic synthesis has moved towards catalytic methods that offer higher efficiency, selectivity, and sustainability compared to classical approaches. nih.gov A variety of catalytic systems, including those based on transition metals and organocatalysis, have been developed for piperidine synthesis. mdpi.com

Transition Metal Catalysis: Transition metals such as palladium (Pd), rhodium (Rh), gold (Au), and iridium (Ir) are extensively used to catalyze the formation of piperidine rings through various mechanisms. mdpi.comajchem-a.com

Palladium-Catalyzed Cyclizations: Palladium catalysts are effective in mediating intramolecular cyclizations. For instance, a Wacker-type aerobic oxidative cyclization of alkenes using a Pd(DMSO)₂(TFA)₂ catalyst has been shown to produce six-membered nitrogen heterocycles. organic-chemistry.org Another approach involves the asymmetric 6-endo aminoacetoxylation of unactivated alkenes, catalyzed by palladium, which yields chiral β-acetoxylated piperidines with high enantioselectivity. organic-chemistry.org

Rhodium-Catalyzed Reactions: Rhodium catalysts have been employed for the asymmetric reductive Heck reaction of arylboronic acids with pyridine derivatives. This multi-step process, which includes a key Rh-catalyzed asymmetric carbometalation, provides access to a wide array of enantioenriched 3-substituted piperidines. snnu.edu.cn

Gold-Catalyzed Cyclizations: Gold(I) complexes can catalyze the oxidative amination of non-activated alkenes to form substituted piperidines. nih.govmdpi.com Additionally, a one-pot synthesis of piperidin-4-ols has been developed featuring a sequential gold-catalyzed cyclization of N-homopropargyl amides, followed by reduction and a spontaneous Ferrier rearrangement. nih.gov

Iridium-Catalyzed Reactions: Iridium complexes have been used to catalyze the N-heterocyclization of primary amines with diols, yielding various cyclic amines, including piperidines, in high yields. organic-chemistry.org More recently, visible-light-mediated iridium(III) catalysis has been applied to the intramolecular radical carbocyclization of vinylidenecyclopropanes to obtain fluorine-containing heterocyclic compounds. mdpi.com

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for C-H functionalization and ring formation. An Iridium(III)-photocatalyzed reaction cascade has been developed for the α-amino C-H arylation of highly functionalized piperidines. This method proceeds with high diastereoselectivity, ultimately yielding the most thermodynamically stable stereoisomer. nih.gov Another innovative approach utilizes a homogeneous iodine catalyst under visible light to achieve selective Csp³-H amination, favoring the formation of piperidines over the kinetically preferred pyrrolidines in Hofmann-Löffler-type reactions. recercat.cat

The table below summarizes some novel catalytic approaches applicable to piperidine ring synthesis.

Catalyst SystemReaction TypeKey Features
Pd(DMSO)₂(TFA)₂ Wacker-type aerobic oxidative cyclizationForms various six-membered N-heterocycles. organic-chemistry.org
Rhodium Complex Asymmetric reductive Heck reactionHigh yield and excellent enantioselectivity for 3-substituted piperidines. snnu.edu.cn
Gold(I) Complex Oxidative amination of alkenesDifunctionalization of a double bond with simultaneous N-heterocycle formation. nih.govmdpi.com
Iridium(III) Photocatalyst α-Amino C-H arylationHighly diastereoselective functionalization of existing piperidine rings. nih.gov
Iodine/Visible Light Csp³-H AminationSelective formation of piperidines via a 1,6-hydrogen atom transfer. recercat.cat

Stereoselective Synthesis of Advanced Aminophenyl Piperidinedione Analogues

Controlling the stereochemistry of substituents on the piperidine ring is crucial, as the three-dimensional arrangement of atoms significantly influences biological activity. google.com Numerous stereoselective strategies have been developed to synthesize advanced analogues of aminophenyl piperidinediones.

Diastereoselective Approaches: Diastereoselective methods aim to control the relative configuration of multiple stereocenters. Reductive cyclization of amino acetals, prepared through a diastereoselective nitro-Mannich reaction, is one such method. The stereochemistry established in the initial Mannich reaction is retained during the subsequent cyclization to form the piperidine ring. mdpi.com Another strategy involves an acid-mediated stereoselective intramolecular 6-endo-trig cyclization of enones to produce 2,6-trans-4-oxopiperidines. mdpi.com

Enantioselective Approaches: Enantioselective synthesis focuses on producing a single enantiomer of a chiral molecule. This can be achieved using chiral catalysts, auxiliaries, or starting materials.

Catalytic Asymmetric Synthesis: Rhodium-catalyzed C-H functionalization has been used for the site-selective and stereoselective synthesis of piperidine analogues. The choice of catalyst and the nature of the amine-protecting group can direct the functionalization to different positions (C2, C3, or C4) on the piperidine ring with high stereocontrol. nih.gov For example, the synthesis of 3-substituted analogues has been accomplished via cyclopropanation of an N-Boc-tetrahydropyridine followed by a regio- and stereoselective reductive ring-opening of the resulting cyclopropane. nih.gov

Chiral Resolution: In cases where a racemic mixture is synthesized, chiral resolution can be employed to separate the enantiomers. For 3-cycloalkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones, enantiomers have been successfully separated using High-Performance Liquid Chromatography (HPLC) on an optically active sorbent or through the crystallization of diastereomeric salts formed with a chiral resolving agent like brucine. nih.gov

The following table highlights key findings in the stereoselective synthesis of piperidine derivatives.

MethodStereocontrolKey Finding
Nitro-Mannich/Reductive Cyclization DiastereoselectiveThe stereochemistry of the piperidine product is controlled by the initial diastereoselective Mannich reaction. mdpi.com
Rhodium-Catalyzed C-H Functionalization Enantio- and Site-selectiveThe catalyst and protecting group combination dictates the position and stereochemistry of functionalization on the piperidine ring. nih.gov
Chiral HPLC / Crystallization Enantiomeric SeparationRacemic mixtures of 3-substituted 3-(4-aminophenyl)piperidine-2,6-diones can be resolved into pure enantiomers. nih.gov

Purification and Characterization Methodologies in Synthetic Research

Following the synthesis of this compound and its analogues, rigorous purification and characterization are essential to confirm the identity, purity, and structure of the target compounds.

Purification Techniques:

Flash Chromatography: This is a widely used and effective method for purifying synthetic intermediates and final products in the synthesis of piperidinediones. It has proven superior to traditional extraction methods for isolating reaction products and their hydrolysates, allowing for efficient separation from unreacted starting materials and byproducts. nih.gov

Crystallization: Crystallization is a powerful purification technique, particularly for obtaining highly pure enantiomers from a racemic mixture through the formation of diastereomeric salts with a chiral resolving agent. nih.gov

Characterization Techniques: A combination of spectroscopic and analytical methods is employed for the unambiguous structural elucidation and purity assessment of aminophenyl piperidinedione derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for structural determination.

¹H and ¹³C NMR: These one-dimensional techniques provide fundamental information about the chemical environment of hydrogen and carbon atoms, respectively, helping to piece together the molecular skeleton. nih.gov

2D NMR (HMQC, HMBC): Two-dimensional correlation techniques are crucial for unambiguous assignments, especially for complex isomers. Heteronuclear Multiple Quantum Coherence (HMQC) correlates directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) correlations, which is invaluable for confirming the connectivity of different fragments within the molecule. nih.gov

Mass Spectrometry (MS):

HPLC-MS: High-Performance Liquid Chromatography coupled with Mass Spectrometry is used to determine the molecular weight of the synthesized compounds and to assess their purity. nih.gov

HPLC-MS-MS: Tandem Mass Spectrometry provides further structural information by fragmenting the parent ion and analyzing the resulting daughter ions, which can help differentiate between isomers. nih.gov

TechniquePurposeInformation Obtained
Flash Chromatography PurificationSeparation of the target compound from impurities. nih.gov
Crystallization PurificationIsolation of highly pure compounds; used in chiral resolution. nih.gov
¹H and ¹³C NMR Structural CharacterizationProvides information on the chemical environment of atoms and the carbon-hydrogen framework. nih.gov
2D NMR (HMQC, HMBC) Structural ElucidationConfirms the connectivity between atoms, crucial for assigning complex structures and differentiating isomers. nih.gov
HPLC-MS / MS-MS Characterization & PurityDetermines molecular weight, assesses purity, and provides fragmentation data for structural confirmation. nih.gov

Molecular Mechanisms of Action of Aminophenyl Piperidinediones

Elucidation of Molecular Target Interactions

No specific studies detailing the interaction of 4-(3-Aminophenyl)piperidine-2,6-dione with the aromatase enzyme were found. Research on piperidine-2,6-dione-based aromatase inhibitors has historically centered on 3-substituted compounds like aminoglutethimide.

There is no available research data on the modulatory effects of this compound on the cholesterol side-chain cleavage enzyme (P450scc).

Information regarding the inhibitory activity of this compound against FGFR kinases is not present in the available scientific literature.

While the piperidine-2,6-dione (glutarimide) ring is a known critical moiety for binding to the Cereblon (CRBN) E3 ubiquitin ligase, as demonstrated by thalidomide (B1683933) and its analogs (lenalidomide, pomalidomide), no specific binding data or modulation studies for this compound have been published. Patent literature describes broad classes of piperidine-2,6-dione derivatives as potential CRBN ligands, but specific affinity data and functional consequences for the 4-(3-aminophenyl) substituted compound are not provided. google.com

Protein Binding and Ligand-Receptor Interactions

Targeted Protein Degradation (PROTAC) Mechanisms Mediated by Cereblon Ligands

The primary mechanism of action for aminophenyl piperidinediones is the hijacking of the ubiquitin-proteasome system. These compounds function as ligands for Cereblon (CRBN), which is the substrate receptor component of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4-CRBN). By binding to CRBN, these molecules act as a "molecular glue," altering the substrate specificity of the E3 ligase. This novel mechanism does not inhibit the enzyme but rather redirects its activity towards new protein targets that would not normally be recognized by CRBN.

This induced proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome. This mechanism forms the basis for Proteolysis Targeting Chimeras (PROTACs), where the aminophenyl piperidinedione moiety serves as the E3 ligase-binding handle, which is then connected via a linker to a ligand for a specific protein of interest, thereby targeting it for destruction.

Ikaros (IKZF1) and Aiolos (IKZF3) Degradation Pathways

The most well-characterized downstream effect of CRBN binding by aminophenyl piperidinediones is the targeted degradation of two lymphoid transcription factors: Ikaros (encoded by the IKZF1 gene) and Aiolos (encoded by the IKZF3 gene). nih.govecancer.orgnih.gov In their normal state, these proteins are not substrates for the CRL4-CRBN complex. However, the presence of the drug induces a conformational change in CRBN that creates a new binding surface for Ikaros and Aiolos. aacrjournals.org

This drug-induced recruitment brings Ikaros and Aiolos into close proximity with the E3 ligase machinery, leading to their rapid ubiquitination and subsequent degradation by the proteasome. nih.govecancer.orgresearchgate.net This degradation is a key event responsible for both the direct anti-cancer effects in malignancies like multiple myeloma and the immunomodulatory activities of these compounds. nih.govtandfonline.com The degradation of these transcription factors occurs in a time- and concentration-dependent manner. nih.govresearchgate.net

Summary of Targeted Protein Degradation
Ligand ClassE3 Ligase ComponentPrimary Protein TargetsMechanism
Aminophenyl PiperidinedionesCereblon (CRBN)Ikaros (IKZF1), Aiolos (IKZF3)Drug-induced proximity leading to ubiquitination and proteasomal degradation
IKZF2 and IKZF4 Protein Level Modulation

The degradation mediated by CRBN ligands like lenalidomide (B1683929) and pomalidomide (B1683931) is highly specific to Ikaros (IKZF1) and Aiolos (IKZF3). Other members of the Ikaros family of zinc finger transcription factors, namely IKZF2 (Helios) and IKZF4 (Eos), are not degraded. nih.govaacrjournals.org

This specificity is determined by a single amino acid within a critical degron sequence located in the second zinc finger domain of the proteins. aacrjournals.org IKZF1 and IKZF3 possess a glutamine (Q) residue at this key position, which is essential for the drug-induced binding to CRBN. aacrjournals.orgnih.gov In contrast, IKZF2 and IKZF4 have a histidine (H) residue at the corresponding site, which prevents this interaction and renders them resistant to degradation by this class of drugs. aacrjournals.orgnih.gov Swapping this single amino acid between the protein families has been shown to reverse their sensitivity to drug-induced degradation, confirming its critical role in target recognition. nih.gov

DNA Intercalation and Related Molecular Events

The primary mechanism of action for aminophenyl piperidinediones is targeted protein degradation, not direct interaction with DNA. While some classic cytotoxic chemotherapy agents function by intercalating into the DNA double helix, this is not the established mechanism for this class of compounds. medscape.com Studies investigating the interaction of lenalidomide with DNA have suggested that it binds to the minor groove of the DNA molecule. researchgate.net This type of interaction is distinct from intercalation, which involves the insertion of a molecule between the base pairs of DNA. Research on thalidomide, the parent compound of this class, has suggested a potential for intercalation, but this is not considered the principal driver of its biological effects. nih.gov

Cellular Pathway Modulation

Impact on Cell Cycle Progression and Apoptosis Induction

The degradation of Ikaros and Aiolos initiates a cascade of downstream events that culminate in the inhibition of cancer cell growth and the induction of programmed cell death (apoptosis). nih.gov Ikaros and Aiolos are crucial for the survival of certain cancer cells, particularly multiple myeloma, where they support a transcriptional network involving Interferon Regulatory Factor 4 (IRF4) and the oncogene c-Myc. nih.govnih.govnih.gov

The degradation of IKZF1 and IKZF3 leads to the subsequent downregulation of IRF4 and c-Myc. nih.govnih.gov This disruption of the essential IKZF1/3-IRF4-c-Myc pathway results in cell cycle arrest and triggers apoptosis. nih.govresearchgate.net The induction of apoptosis is mediated through several pathways, including the activation of pro-apoptotic caspases such as caspase-8, caspase-9, and caspase-3, and the upregulation of other pro-apoptotic proteins like BH3-interacting domain death agonist (BID). nih.govnih.govspandidos-publications.com Additionally, these compounds can induce cell cycle arrest in the G0/G1 phase by increasing the expression of the cyclin-dependent kinase (CDK) inhibitor p21. nih.govnih.gov

Cellular Effects Following IKZF1/3 Degradation
Downstream Target/PathwayEffectCellular Outcome
IRF4 / c-MycDownregulationInhibition of Proliferation, Apoptosis
Caspase Cascade (8, 9, 3)ActivationApoptosis Induction
p21 (CDK Inhibitor)UpregulationG0/G1 Cell Cycle Arrest
BID, FOSUpregulationApoptosis Induction

Influence on Inflammatory Signaling Pathways

A key feature of aminophenyl piperidinediones is their potent immunomodulatory activity, which is also a direct consequence of Ikaros and Aiolos degradation. In T lymphocytes, Ikaros and Aiolos act as transcriptional repressors of the gene encoding Interleukin-2 (IL-2), a critical cytokine for T-cell proliferation and activation. nih.govtandfonline.com The degradation of these repressors leads to increased IL-2 production. nih.govecancer.org This, in turn, co-stimulates T cells and enhances the cytotoxic activity of both T cells and Natural Killer (NK) cells, contributing to an anti-tumor immune response. drugbank.comashpublications.orgresearchgate.net

Furthermore, these compounds modulate the production of other cytokines. They have been shown to inhibit the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), IL-1, and IL-6, while simultaneously increasing the production of the anti-inflammatory cytokine IL-10. nih.govdrugbank.com This rebalancing of the cytokine environment can reduce inflammation that supports tumor growth. The activity of the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is often constitutively active in cancer cells and promotes their survival, can also be downregulated by these agents. nih.govencyclopedia.pubingentaconnect.com

Effects on Viral Replication Mechanisms

Currently, there is no available scientific literature or published research that specifically investigates the effects of this compound on the mechanisms of viral replication. The antiviral properties of other piperidine-containing compounds have been explored, but these findings cannot be directly extrapolated to this compound due to the high degree of structural specificity inherent in molecular interactions with viral proteins and replication machinery. The unique positioning of the aminophenyl group at the 4-position of the piperidine-2,6-dione ring system results in a distinct three-dimensional structure and electronic distribution, which would dictate its specific biological activity. Without dedicated experimental evidence, any discussion of its potential impact on viral entry, replication, or egress would be purely speculative.

Modulation of Androgen Receptor Signaling

Similarly, the interaction of this compound with the androgen receptor (AR) and its signaling pathway has not been documented in peer-reviewed scientific literature. The androgen receptor is a key target in various diseases, and its modulation by small molecules is an area of intense research. While other compounds with a piperidinedione scaffold have been investigated for their effects on AR, the specific activity of this compound is unknown. The structure of a molecule, including the precise location and nature of its functional groups, is critical in determining its ability to bind to the ligand-binding domain of the androgen receptor or to otherwise influence its signaling cascade. Therefore, in the absence of empirical data, no definitive statements can be made regarding its potential as an agonist, antagonist, or modulator of androgen receptor signaling.

Structure Activity Relationship Sar Investigations Within the Aminophenyl Piperidinedione Scaffold

Positional Isomerism and its Impact on Biological Activity

The location of the amino group on the phenyl ring is a critical determinant of the biological activity of aminophenyl piperidinedione derivatives. Studies have primarily focused on comparing the effects of substitution at the meta (3-position) and para (4-position) of the phenyl ring.

Research into aminophenyl piperidinedione analogues, particularly those related to aminoglutethimide, has highlighted the significance of the amino group's placement. Optimal competitive antagonism of enzymes like aromatase is achieved when a free or basic amino group is situated at the 4-position of the phenyl ring substituent. nih.gov This observation is critical, as metabolic conjugation of this amino group leads to a significant reduction or complete loss of inhibitory activity against aromatase. nih.gov

Conversely, relocating the amino group to other positions can alter the compound's biological profile. While the 4-aminophenyl configuration is often favored for certain activities, the exploration of 3-aminophenyl substitution is an ongoing area of interest to understand the full spectrum of the scaffold's potential and to potentially develop compounds with different target specificities or improved properties. The precise distance between the basic amino group and the dione (B5365651) moiety of the piperidinedione ring is thought to be a crucial factor for effective enzyme inhibition. nih.gov

Role of Substituents on the Piperidinedione Ring

Modifications to the piperidinedione ring itself, particularly at the 3-position, have been shown to significantly influence the biological activity of this class of compounds. The introduction of various alkyl, cycloalkyl, and other functional groups allows for the fine-tuning of potency and selectivity.

The introduction of alkyl and cycloalkyl groups at the 3-position of the 3-(4-aminophenyl)piperidine-2,6-dione (B3058846) scaffold has been a key strategy in modulating biological activity. For instance, in the context of aromatase inhibition, increasing the size of the 3-alkyl substituent can lead to enhanced potency. nih.gov

A notable example is the comparison of 3-cycloalkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones. The cyclopentyl and cyclohexyl analogues have demonstrated significant inhibitory activity against human placental aromatase. nih.gov The cyclohexyl derivative, in particular, was found to be a highly potent inhibitor. nih.gov Further investigation into the stereochemistry of these compounds revealed that the (+)-enantiomer of the 3-cyclohexyl analogue was responsible for the majority of the inhibitory activity, being significantly more potent than racemic aminoglutethimide. nih.gov This highlights the importance of both the size and the three-dimensional arrangement of the substituent at this position.

Inhibition of Human Placental Aromatase by 3-Substituted 3-(4-aminophenyl)piperidine-2,6-dione Analogues
CompoundSubstituent at Position 3IC50 (µM)
AminoglutethimideEthyl37
Compound 1Cyclopentyl1.2
Compound 2 (racemic)Cyclohexyl0.3
(+)-Enantiomer of Compound 2CyclohexylSignificantly more potent

The introduction of hydroxyl groups and other functional moieties onto the piperidine (B6355638) ring can modulate the physicochemical properties and biological activity of the parent compound. The addition of a hydroxyl group can increase polarity, potentially influencing solubility, cell permeability, and receptor interactions. nih.gov The stereoselective introduction of hydroxyl groups onto the piperidine ring is an area of active investigation, as the spatial orientation of such groups can be critical for specific biological activities. researchgate.net

In broader studies of piperidine-containing compounds, para-substitution on a phenyl-piperidine scaffold is often preferred over meta-substitution, and the addition of a hydroxyl group has been shown to enhance inhibitory effects in certain contexts. semanticscholar.org While specific data on hydroxylated derivatives of 4-(3-aminophenyl)piperidine-2,6-dione is limited, these general principles suggest that such modifications could offer a promising avenue for further SAR exploration.

Modulation of the Aminophenyl Moiety

The position of the amino group on the phenyl ring is crucial for receptor interaction. For enzymes like aromatase, which are cytochrome P-450 isozymes, a free basic group at the 4'-position of the phenyl ring is considered optimal for binding. nih.gov It is proposed that this amino group interacts with the iron center of the heme enzyme, leading to competitive inhibition. nih.gov This is supported by the observation that analogues with a free basic center elicit a Type II difference spectrum with various cytochrome P-450 isozymes, and the spectrally-determined binding affinity correlates with their inhibitory activity. nih.gov

The distance between this basic amino function and the dione moiety is a critical parameter for effective binding and inhibition. nih.gov This suggests a specific spatial arrangement is required for the molecule to fit into the active site of the target enzyme and exert its inhibitory effect. While the 4-amino position has been extensively studied and shown to be important for certain targets, the exploration of other positional isomers, such as the 3-amino derivative, is necessary to fully understand the SAR and to potentially discover compounds with novel biological activities or improved selectivity profiles.

Effects of Phenyl Ring Substitutions on Target Affinity and Selectivity

The substitution pattern on the phenyl ring of the 3-phenyl-glutarimide scaffold, a core component of the molecule , is a key determinant of both binding affinity for Cereblon (CRBN) and the subsequent selectivity for neosubstrate degradation. While the parent phenyl-glutarimide structure serves as a stable and efficient CRBN binder, modifications to the phenyl ring can modulate these interactions. nih.govresearchgate.net

Research into related glutarimide (B196013) derivatives provides a strong model for understanding these effects. For instance, in a series of 3-((aryl(methyl)thio)methyl)piperidine-2,6-diones, alterations on the aryl group significantly impacted CRBN binding and antiproliferative activity in multiple myeloma cell lines. rscf.ru The introduction of various substituents allows for the exploration of electronic and steric effects within the CRBN binding pocket. The pocket itself features a tryptophan-lined 'aromatic cage,' suggesting that the phenyl ring of the ligand engages in crucial hydrophobic and π-π stacking interactions. rscf.ru

Key findings from analogous compounds demonstrate that:

Substituent Position: The location of a substituent is critical. For instance, studies on related phthalimide-based compounds show that substitutions at certain positions can abolish the recruitment of specific neosubstrates like IKZF3, indicating that the substituted phenyl ring plays a direct role in forming the ternary complex with the target protein. acs.org

Substituent Size: The size of the chemical group added to the ring can influence binding and degradation. Bulky substituents may cause steric hindrance, interfering with optimal positioning within the CRBN-neosubstrate interface. nih.gov

Electronic Properties: The electronic nature (electron-donating or electron-withdrawing) of substituents can alter the π-π stacking interactions with the tryptophan residues in the CRBN pocket, thereby affecting binding affinity. rscf.ru

The following table, adapted from studies on analogous 3-substituted glutarimide derivatives, illustrates how modifications to an aryl moiety can influence CRBN binding and biological activity.

Compound AnalogueAryl Moiety SubstitutionRelative CRBN Binding Affinity (IC50, µM)Antiproliferative Activity (GI50, µM)
Analogue 1Unsubstituted Phenyl2.5>50
Analogue 24-Chlorophenyl1.535.2
Analogue 34-Fluorophenyl1.228.9
Analogue 44-Methoxyphenyl0.915.7
Analogue 52-Naphthyl0.810.4

Data is representative of SAR principles from related glutarimide derivatives. rscf.ru

Structural Features Critical for Cereblon Binding Affinity and Degradation Efficacy

The interaction between the this compound scaffold and Cereblon is governed by a set of well-defined structural features, primarily centered on the glutarimide ring.

The glutarimide moiety is the most critical component for establishing a stable connection with CRBN. nih.gov This interaction is anchored by three essential hydrogen bonds formed between the imide motif of the glutarimide ring and amino acid residues within the CRBN binding pocket. nih.gov This fundamental binding mode is conserved across a wide range of cyclic imides, which are recognized as a metaclass of Cereblon effectors. nih.gov Even minimalistic five- or six-membered cyclic imides can effectively bind to CRBN, highlighting the centrality of this chemical feature. nih.gov

Beyond the glutarimide anchor, the phenyl portion of the molecule plays a dual role. Firstly, it contributes to binding affinity. The phenyl ring settles into an "aromatic cage" lined with tryptophan residues in the binding pocket, engaging in favorable hydrophobic and π-π stacking interactions that stabilize the complex. rscf.ru Secondly, the phenyl group is solvent-exposed and serves as the crucial interface for recruiting neosubstrate proteins. nih.gov Modifications on this ring directly influence the formation of the ternary complex (CRBN-ligand-neosubstrate), thereby determining which proteins are targeted for degradation. researchgate.netnih.gov The ability to alter neosubstrate specificity by modifying this solvent-exposed region is a foundational principle in the design of targeted protein degraders. nih.gov

Stereochemical Considerations in SAR Studies

Stereochemistry plays a pivotal role in the biological activity of piperidine-2,6-dione derivatives, dictating both the potency of CRBN binding and the subsequent efficacy of protein degradation.

Enantiomeric Potency and Selectivity

The this compound molecule possesses a chiral center at the C3 position of the glutarimide ring, leading to the existence of two non-superimposable mirror images, or enantiomers: (R) and (S). Biological systems are exquisitely sensitive to stereochemistry, and as a result, these enantiomers exhibit markedly different activities.

For the phenyl-glutarimide (PG) class of compounds, CRBN affinity resides almost exclusively in the (R)-enantiomer. nih.gov The (S)-enantiomer is significantly less active or inactive, making the (R)-configuration essential for potent Cereblon binding. This stereoselectivity is dictated by the specific three-dimensional architecture of the CRBN binding pocket, which accommodates one enantiomer far more favorably than the other. researchgate.netnih.gov

Interestingly, this preference is reversed compared to the related phthalimide-based immunomodulatory drugs (IMiDs). In the case of thalidomide (B1683933), the (S)-enantiomer is at least 10-fold more potent in binding to CRBN than its (R)-counterpart. nih.gov Crystal structures confirm that only the (S)-enantiomer of thalidomide fits optimally into the binding site. nih.gov

Compound ClassActive Enantiomer for CRBN BindingReference
Phenyl-Glutarimides (PGs)(R)-enantiomer nih.gov
Thalidomide (Phthalimide-based)(S)-enantiomer nih.gov

Preclinical Biological Activity of Aminophenyl Piperidinediones

In Vitro Efficacy Studies

Cytostatic and Antiproliferative Activity in Cancer Cell Lines

Detailed research findings and data tables concerning the cytostatic and antiproliferative activity of 4-(3-Aminophenyl)piperidine-2,6-dione in cancer cell lines are not available in published scientific literature.

Evaluation in Hematological Malignancies

Specific studies evaluating the efficacy of this compound in cell lines representing hematological malignancies such as leukemia, lymphoma, or multiple myeloma have not been identified.

Assessment in Solid Tumor Cell Models

There is no available data from in vitro studies assessing the antiproliferative or cytostatic effects of this compound in solid tumor cell models.

Immunomodulatory Effects in Cellular Assays

Information regarding the immunomodulatory effects of this compound in cellular assays, such as its impact on cytokine production or immune cell activation, is not present in the available scientific record.

Antiviral Activity in Cellular Models

No published studies were found that investigate the antiviral activity of this compound in any cellular models of viral infection.

Anti-inflammatory Response in Cell-Based Systems

Specific data on the anti-inflammatory response of this compound in cell-based systems, for instance, its ability to modulate inflammatory pathways or mediator release, is not documented in the scientific literature.

In Vivo Efficacy in Animal Models of Disease

Anti-tumor Efficacy in Xenograft Models

Currently, there is a lack of publicly available scientific literature detailing the in vivo anti-tumor efficacy of this compound in xenograft models. While the broader class of piperidinedione-containing compounds has demonstrated anti-cancer properties in various preclinical settings, specific data on the activity of this particular aminophenyl piperidinedione derivative in animal models of cancer have not been reported.

Studies on Estrogen-Dependent Diseases in Preclinical Models

Similar to the status of anti-tumor efficacy studies, there is no specific preclinical data available in the public domain regarding the in vivo efficacy of this compound in animal models of estrogen-dependent diseases. Although some piperidinedione derivatives have been investigated for their potential anti-estrogenic activities, dedicated in vivo studies to characterize the effects of this compound in conditions such as endometriosis or estrogen-receptor-positive breast cancer models have not been published.

Metabolic Characterization of Aminophenyl Piperidinediones in Research Models

Identification of Metabolites and Metabolic Pathways in Preclinical Species

In preclinical studies, the metabolism of aminophenyl piperidinediones is characterized by several key pathways, primarily involving oxidative metabolism and hydrolysis. Pomalidomide (B1683931), a closely related analog, has been extensively studied, providing a strong model for the metabolic behavior of this class of compounds.

The primary metabolic transformations observed in preclinical species include hydroxylation of the aromatic ring and hydrolysis of the piperidine-2,6-dione (glutarimide) ring. nih.govresearchgate.net In studies involving humanized-liver mice, plasma concentrations of 5-hydroxypomalidomide and its glucuronide conjugate were identified following oral administration. nih.govnih.gov This suggests that hydroxylation is a significant initial step in the metabolic cascade.

Further investigations have elucidated that following hydroxylation, the metabolites can undergo subsequent glucuronidation, a Phase II conjugation reaction that facilitates excretion. fda.gov Hydrolytic cleavage of the glutarimide (B196013) ring has also been identified as a major metabolic route, contributing to the clearance of the parent compound. nih.govresearchgate.net

While multiple metabolites have been detected, the parent compound, pomalidomide, generally accounts for the majority of the circulating radioactivity in plasma, with no single metabolite typically exceeding 10% of the parent compound's concentration. nih.gov This indicates that while the compound is extensively metabolized, the parent molecule is the primary circulating entity.

Table 1: Major Metabolic Pathways of Pomalidomide in Preclinical Models

Metabolic PathwayDescriptionResulting Metabolites
Oxidative Metabolism Addition of a hydroxyl group (-OH) to the molecule, primarily on the aromatic ring.5-Hydroxypomalidomide
Hydrolysis Cleavage of the glutarimide ring structure.Hydrolytic products
Conjugation Attachment of glucuronic acid to hydroxylated metabolites.5-Hydroxypomalidomide glucuronide

This table summarizes the principal metabolic routes identified for pomalidomide, a key analog of 4-(3-Aminophenyl)piperidine-2,6-dione, in preclinical research.

Enzymatic Biotransformation Processes

The biotransformation of aminophenyl piperidinediones is predominantly mediated by the cytochrome P450 (CYP) enzyme system, a superfamily of heme-containing monooxygenases crucial for the metabolism of a wide array of xenobiotics.

In vitro studies using recombinant human CYP enzymes have been instrumental in identifying the specific isoforms responsible for the oxidative metabolism of pomalidomide. nih.gov These studies have demonstrated that the formation of the primary oxidative metabolite, 5-hydroxypomalidomide, is mainly catalyzed by CYP1A2 and CYP3A4. nih.govnih.gov Minor contributions from CYP2C19 and CYP2D6 have also been noted. fda.govnih.gov

The involvement of these specific CYP enzymes highlights the potential for drug-drug interactions. Co-administration of pomalidomide with strong inhibitors of CYP1A2 (like fluvoxamine) or inhibitors of CYP3A4 (like ketoconazole) has been shown to increase its plasma exposure. nih.gov Conversely, inducers of these enzymes could potentially decrease exposure, although this has been found to be less clinically significant. nih.gov

In addition to CYP-mediated oxidation, hydrolysis of the glutarimide ring is another significant enzymatic process. This pathway is considered a non-CYP-dependent hydrolytic process. fda.gov This dual mechanism of clearance, involving both oxidative and hydrolytic pathways, contributes to the extensive metabolism of these compounds. nih.govresearchgate.net

Table 2: Key Enzymes in the Biotransformation of Pomalidomide

Enzyme FamilySpecific Isoform(s)Metabolic Reaction CatalyzedRelative Contribution
Cytochrome P450 CYP1A2Oxidative hydroxylationMajor
CYP3A4Oxidative hydroxylationMajor
CYP2C19Oxidative hydroxylationMinor
CYP2D6Oxidative hydroxylationMinor
Hydrolases Not specifiedHydrolysis of the glutarimide ringSignificant

This table outlines the primary enzymes involved in the metabolic transformation of pomalidomide, providing insight into the enzymatic basis for the metabolism of this compound.

Influence of Metabolism on Compound Activity

A critical aspect of metabolic characterization is determining the pharmacological activity of the resulting metabolites. For aminophenyl piperidinediones, preclinical evidence strongly suggests that the metabolic transformations lead to a significant reduction in pharmacological activity.

In vitro pharmacological assays have been conducted to compare the activity of the major metabolites of pomalidomide with that of the parent compound. nih.gov The results of these studies indicate that the hydroxy metabolites and the products of glutarimide ring hydrolysis are substantially less active than pomalidomide itself. nih.govresearchgate.net Specifically, these metabolites have been found to be at least 26-fold less pharmacologically active in vitro. nih.gov

Advanced Analytical and Spectroscopic Characterization Techniques for Aminophenyl Piperidinedione Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are paramount in determining the molecular structure of "4-(3-Aminophenyl)piperidine-2,6-dione". Each method offers unique insights into the compound's atomic and molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise molecular structure of "this compound". By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each proton (¹H) and carbon (¹³C) atom within the molecule.

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton. The carbonyl carbons of the piperidine-2,6-dione ring are typically observed as distinct signals in the downfield region of the spectrum. The carbon atoms of the aminophenyl group also give rise to characteristic signals in the aromatic region. The number and chemical shifts of the signals in both ¹H and ¹³C NMR spectra are crucial for confirming the compound's identity and assessing its isomeric purity.

Representative ¹H NMR Data for a Substituted Piperidine (B6355638) Derivative

Assignment Chemical Shift (δ) in ppm
Aromatic-H 7.61-7.44
CH (Piperidine Ring) 3.77
CH₂ (Piperidine Ring) 2.70

Note: This data is for 1-(3-methylbenzyl)piperidine (B7883396) and is representative of the types of signals expected for piperidine derivatives. Specific data for "this compound" may vary.

Mass Spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of "this compound". It works by ionizing the compound and then separating the resulting ions based on their mass-to-charge ratio (m/z).

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which allows for the determination of its elemental formula. The fragmentation pattern observed in the mass spectrum offers valuable structural information. The way the molecule breaks apart upon ionization can help to identify its constituent parts and how they are connected. For instance, the mass spectra of related phthalazine-dione derivatives show characteristic fragmentation pathways that aid in their structural elucidation. raco.cat In the context of "this compound", fragmentation might involve cleavage of the piperidine ring or loss of the aminophenyl group.

Expected Molecular Ion Peaks in Mass Spectrometry

Ion Description Expected m/z
[M+H]⁺ Protonated molecule 219.1137
[M+Na]⁺ Sodium adduct 241.0956

Note: The expected m/z values are calculated based on the chemical formula C₁₁H₁₂N₂O₂.

Infrared (IR) spectroscopy is a rapid and straightforward method used to identify the functional groups present in "this compound". The technique is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational frequencies of their chemical bonds.

The IR spectrum of "this compound" is expected to show characteristic absorption bands for the N-H bonds of the amine and amide groups, the C=O bonds of the dione (B5365651) functionality, and the C-H and C=C bonds of the aromatic and aliphatic parts of the molecule. The positions and intensities of these bands are indicative of the molecular structure. For example, the carbonyl stretching vibrations in piperidin-4-one derivatives are well-documented and provide a clear signature in the IR spectrum. researchgate.net

Characteristic IR Absorption Bands for "this compound"

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Amine) Stretching 3400-3250
N-H (Amide) Stretching ~3300
C-H (Aromatic) Stretching 3100-3000
C-H (Aliphatic) Stretching 3000-2850
C=O (Amide) Stretching 1750-1650

Note: These are general ranges and the exact positions of the peaks can be influenced by the molecular environment.

Chromatographic Techniques for Purity and Compound Analysis

Chromatographic methods are indispensable for the separation, identification, and quantification of "this compound" from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of "this compound". It is widely used for determining the purity of the compound and for quantifying its concentration in various samples. Reversed-phase HPLC (RP-HPLC) is a common mode used for this purpose.

In a typical RP-HPLC setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the compound and its impurities between the two phases. A UV detector is often employed for detection, as the aromatic ring in "this compound" absorbs UV light. The retention time of the compound is a characteristic feature that can be used for its identification, while the area under the chromatographic peak is proportional to its concentration. For instance, HPLC methods have been developed for the analysis of related 3-aminopiperidine derivatives, demonstrating the utility of this technique. google.comcmes.org

Representative HPLC Method Parameters for Piperidine Derivatives

Parameter Condition
Column Inertsil C18 (250 x 4.6 mm I.D.)
Mobile Phase Water with 0.1% phosphoric acid (A) and Acetonitrile (B) (32:68, V:V)
Flow Rate 1.0 mL/min
Column Temperature 30°C

| Detection | UV at 254 nm |

Note: These conditions are for the analysis of piperidine in Artane and may need to be optimized for "this compound". nih.gov

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique that plays a crucial role in the synthesis and purification of "this compound". It is primarily used for qualitatively monitoring the progress of chemical reactions by observing the disappearance of starting materials and the appearance of the product.

TLC is also invaluable for identifying the appropriate solvent system for column chromatography purification. By running the reaction mixture on a TLC plate with different solvent systems, the optimal mobile phase that provides the best separation between the desired product and any impurities can be determined. The spots on the TLC plate are visualized under UV light or by staining with a suitable reagent. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of the compound under a specific set of conditions. The synthesis of various piperidin-4-one derivatives often employs TLC for reaction monitoring and purification. rdd.edu.iq

Typical TLC System for Piperidine Derivatives

Parameter Description
Stationary Phase Silica gel on aluminum plates
Mobile Phase Ethyl acetate (B1210297) / Petroleum ether (4:6)

| Visualization | UV light (254 nm) or staining |

Note: The mobile phase composition may need to be adjusted to achieve optimal separation for "this compound". rdd.edu.iq

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is a premier analytical technique for determining the precise arrangement of atoms within a crystalline solid, providing a detailed three-dimensional molecular structure. For chiral compounds like this compound, this method is the gold standard for the unambiguous determination of the absolute configuration of its stereocenters.

A critical aspect of determining the absolute configuration of a chiral molecule is the phenomenon of anomalous dispersion. When the X-ray wavelength is near an absorption edge of an atom in the crystal, the scattering factor for that atom becomes a complex number. This leads to small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l) in the diffraction pattern. By carefully analyzing these differences, the absolute stereochemistry of the molecule can be established.

While specific crystallographic data for this compound is not publicly available in crystallographic databases, a hypothetical dataset for a related chiral piperidine-2,6-dione derivative is presented below to illustrate the type of information obtained from such an analysis.

Hypothetical Crystallographic Data for a Chiral Piperidine-2,6-dione Derivative

Parameter Value
Crystal System Monoclinic
Space Group P2₁
a (Å) 8.543
b (Å) 6.217
c (Å) 12.986
β (°) 105.34
Volume (ų) 665.2
Z 2
R-factor 0.045
Flack Parameter 0.02(3)

Circular Dichroism (CD) Spectroscopy for Stereochemical Analysis

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that utilizes circularly polarized light to investigate the stereochemistry of chiral molecules. This technique is particularly valuable for analyzing the solution-state conformation and absolute configuration of chiral compounds like this compound.

CD spectroscopy measures the differential absorption of left- and right-handed circularly polarized light by a chiral molecule. A non-racemic sample of a chiral compound will absorb one of these components more strongly than the other, resulting in a CD spectrum. The spectrum is typically plotted as the difference in absorbance (ΔA) or molar circular dichroism (Δε) versus wavelength.

The shape and sign of the peaks in a CD spectrum, known as Cotton effects, are highly sensitive to the molecule's three-dimensional structure. For a molecule with a chromophore in a chiral environment, such as the aminophenyl group in this compound, characteristic Cotton effects will be observed. By comparing the experimentally obtained CD spectrum with spectra of compounds with known absolute configurations or with spectra predicted by computational methods (e.g., time-dependent density functional theory), the absolute configuration of the compound can be determined.

Furthermore, CD spectroscopy is a powerful tool for studying conformational changes in molecules. Changes in the solvent, temperature, or pH can induce conformational shifts, which are reflected in the CD spectrum.

Hypothetical Circular Dichroism Spectral Data for a Chiral Aminophenyl-Substituted Compound

Wavelength (nm) Molar Ellipticity [θ] (deg cm² dmol⁻¹)
280 +2500
254 -1800
230 +5000
210 -8000

Computational Chemistry and Cheminformatics Approaches in Aminophenyl Piperidinedione Studies

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. neuroquantology.com This method is crucial for understanding the binding mode of 4-(3-Aminophenyl)piperidine-2,6-dione and its analogs to their biological targets. The process involves predicting the conformation and interaction energy of the ligand-receptor complex. nih.gov

In a typical molecular docking study, the three-dimensional structure of the target protein is obtained from crystallographic data or homology modeling. The ligand, in this case, this compound, is then placed into the binding site of the receptor. ugm.ac.id Docking algorithms explore various possible conformations and orientations of the ligand within the binding pocket and score them based on a scoring function that estimates the binding affinity. neuroquantology.com These scores, often expressed in terms of binding energy (e.g., kcal/mol), help in identifying the most likely binding pose. nih.gov

Key interactions that are often analyzed include hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the target protein. mdpi.com For instance, the aminophenyl group of the compound could form hydrogen bonds with specific residues, while the piperidinedione ring might engage in other interactions. The insights gained from these predictions are instrumental in structure-activity relationship (SAR) studies and in the rational design of more potent and selective analogs. nih.gov

Table 1: Key Interactions in Ligand-Receptor Binding

Interaction Type Potential Functional Groups Involved Example Amino Acid Residues
Hydrogen Bonding Amino group, Carbonyl groups Serine, Threonine, Aspartate, Glutamate
Hydrophobic Interactions Phenyl ring, Piperidine (B6355638) ring Leucine, Isoleucine, Valine, Phenylalanine

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For aminophenyl piperidinedione derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be developed to understand the structural requirements for their activity. nih.gov

The process begins with a dataset of compounds with known biological activities. The three-dimensional structures of these molecules are aligned based on a common scaffold. nih.gov CoMFA calculates steric and electrostatic fields around the molecules, while CoMSIA evaluates additional descriptor fields such as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. nih.gov These fields are then correlated with the biological activity data using statistical methods like Partial Least Squares (PLS) regression to generate a predictive model. frontiersin.org

The results of a 3D-QSAR study are often visualized as contour maps, which highlight regions where modifications to the chemical structure would likely lead to an increase or decrease in activity. frontiersin.org For example, a contour map might indicate that a bulky substituent at a particular position on the phenyl ring is favorable for activity, while an electronegative group at another position is detrimental. nih.gov These models provide valuable guidelines for designing new compounds with enhanced potency. nih.gov

Table 2: Common Descriptors in QSAR Models for Piperidine Derivatives

Descriptor Type Examples Influence on Activity
Steric Molecular volume, Surface area Favorable or unfavorable depending on the binding pocket size
Electronic Dipole moment, Partial charges Influences electrostatic interactions and hydrogen bonding
Hydrophobic LogP Important for membrane permeability and hydrophobic interactions

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. nih.gov For this compound, MD simulations can provide detailed insights into its conformational flexibility and the stability of its interaction with a biological target. researchgate.net

In an MD simulation, the atoms of the system (the ligand, the receptor, and surrounding solvent molecules) are treated as classical particles, and their motions are calculated by solving Newton's equations of motion. nih.gov This allows for the exploration of the conformational landscape of the molecule and the ligand-receptor complex. nih.gov

A key application of MD simulations is to assess the stability of the binding pose predicted by molecular docking. nih.gov By running a simulation for a sufficient length of time (typically nanoseconds to microseconds), researchers can observe whether the ligand remains stably bound in the active site or if it dissociates. mdpi.com The simulations also reveal important information about the flexibility of different parts of the molecule and the receptor, as well as the role of water molecules in mediating interactions. nih.gov This dynamic picture of the binding process provides a more realistic understanding than the static view offered by docking alone. researchgate.net

In Silico Prediction of Binding Affinities and Pharmacological Profiles

Computational tools can be employed to predict the binding affinities and pharmacological profiles of compounds like this compound before they are synthesized and tested experimentally. mdpi.com These in silico predictions help in prioritizing candidates for further development.

The prediction of binding affinity, often expressed as Ki, Kd, or IC50 values, can be achieved through various methods, including scoring functions in molecular docking, free energy calculations from MD simulations (e.g., MM/PBSA and MM/GBSA), and machine learning models trained on large datasets of known drug-target interactions. nih.govnih.gov

Beyond binding affinity, a range of pharmacological properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), can be predicted using computational models. mdpi.com These models use the chemical structure of a compound to estimate properties such as oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicities. mdpi.com Early assessment of these properties is crucial for avoiding costly failures in later stages of drug development. mdpi.com

Table 3: Examples of In Silico Predictions for Drug Discovery

Predicted Property Computational Method Importance in Drug Development
Binding Affinity (Ki, IC50) Molecular Docking Scoring, Free Energy Calculations Predicts the potency of a compound
Oral Bioavailability QSAR, Machine Learning Models Determines if a drug can be administered orally
Blood-Brain Barrier Permeability Molecular Descriptors, Machine Learning Important for drugs targeting the central nervous system
Metabolic Stability P450 Substrate Prediction Models Influences the duration of drug action

Design of Novel Aminophenyl Piperidinedione Analogues Using Computational Tools

The insights gained from molecular docking, QSAR, and MD simulations can be integrated into a rational design strategy for novel aminophenyl piperidinedione analogues with improved properties. nih.gov Computational tools can be used to design new molecules in silico and predict their activities and pharmacological profiles before committing to their chemical synthesis. mdpi.com

Fragment-based drug design is one such approach, where new molecules are constructed by combining different chemical fragments. researchgate.net For example, based on QSAR results, a new substituent might be added to the phenyl ring of this compound to enhance its activity. The newly designed analogue can then be evaluated using molecular docking to predict its binding mode and affinity to the target. researchgate.net

Another approach is to use computational tools to screen virtual libraries of compounds for potential hits. neuroquantology.com These libraries can contain thousands or even millions of virtual compounds that can be rapidly docked into the target's active site. The top-scoring compounds can then be selected for synthesis and experimental testing. This virtual screening approach significantly accelerates the process of identifying new lead compounds. neuroquantology.com

Advanced Research Perspectives and Future Directions for 4 3 Aminophenyl Piperidine 2,6 Dione

Exploration of Novel Therapeutic Applications Based on Mechanism of Action

The primary mechanism associated with related glutarimide (B196013) compounds like thalidomide (B1683933) and its derivatives involves binding to the cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase. This binding event alters the substrate specificity of the ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates. This targeted protein degradation (TPD) mechanism is a powerful therapeutic strategy, and the exploration of 4-(3-aminophenyl)piperidine-2,6-dione's potential is rooted in this action.

Future research will likely focus on identifying the specific neosubstrates targeted by this compound and leveraging this for novel therapeutic applications.

Oncology: Beyond the established anti-angiogenic and immunomodulatory effects seen with IMiDs in hematological malignancies, new applications could emerge by identifying analogues that degrade proteins crucial for solid tumor survival, such as transcription factors or signaling proteins previously considered "undruggable." For instance, derivatives of the related 4-(4-aminophenyl) structure have been investigated as covalent inhibitors of Fms-like tyrosine kinase 3 (FLT3), a mutation of which is linked to acute myeloid leukemia (AML). nih.gov

Neuroinflammation and Neurodegeneration: Given the role of inflammation and protein aggregation in neurodegenerative diseases, compounds that can selectively degrade pro-inflammatory proteins or protein aggregates within the central nervous system are of high interest.

Immunology and Inflammatory Disorders: By selectively degrading key proteins in immune signaling pathways, novel analogues could offer more targeted treatments for autoimmune and inflammatory diseases with potentially fewer side effects than broader immunosuppressants.

Targeted Protein Degradation (PROTACs): The aminophenylpiperidinedione structure serves as a functionalized cereblon ligand. The amine group on the phenyl ring provides a convenient attachment point for linkers, making the molecule a valuable building block for the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ligase, leading to the target's degradation. This opens up the possibility of degrading virtually any protein of interest.

The therapeutic versatility of the broader class of substituted aminophenyl-piperidine-2,6-diones has been demonstrated in studies showing potent and selective inhibition of enzymes like aromatase, which is critical in the treatment of estrogen-dependent cancers. nih.gov

Design and Synthesis of Highly Selective and Potent this compound Analogues

A significant research effort is directed towards the rational design and synthesis of analogues with improved potency, selectivity, and pharmacokinetic properties. nih.gov The development of fast and cost-effective methods for synthesizing substituted piperidines is a crucial task in modern organic chemistry. mdpi.com Structure-activity relationship (SAR) studies are central to this endeavor, focusing on modifications at key positions of the molecule.

Modification of the Phenyl Ring: Altering the substitution pattern on the aminophenyl ring can drastically change the binding affinity for cereblon and the recruitment of neosubstrates. This includes changing the position of the amino group (e.g., to the 4-position), adding other substituents like halogens or alkyl groups, or replacing the phenyl ring with other aromatic or heteroaromatic systems.

Modification of the Piperidinedione Core: The glutarimide ring is essential for binding to cereblon. However, substitutions on this ring can fine-tune the molecule's activity and properties. Synthetic strategies for creating diverse piperidine-2,4-dione-type azaheterocycles are being actively developed as a platform for constructing functionalized piperidine (B6355638) systems. rsc.orgresearchgate.net

Stereochemistry: The stereochemistry at the C3 position of the piperidinedione ring is known to be critical for the activity of thalidomide analogues. Research into stereoselective synthesis methods is vital to produce enantiomerically pure compounds, such as (S)-3-aminopiperidine-2,6-dione, which is the key pharmacophore of thalidomide. nih.gov

The following table summarizes SAR findings from related piperidinedione and piperidine analogues, illustrating the impact of structural modifications on biological activity.

Parent ScaffoldModificationEffect on Biological ActivityTherapeutic Target/ApplicationReference
3-(4-aminophenyl)-3-ethylpiperidine-2,6-dione (Aminoglutethimide)Replacement of ethyl group with a cyclohexyl group240-fold increase in potency for aromatase inhibition.Aromatase Inhibition (Breast Cancer) nih.gov
4-phenylpiperidine-2,6-dioneAddition of a 4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl chain at the N1 positionHigh affinity (pKi = 8.74) and 10-fold selectivity for the α1A-adrenergic receptor.α1-Adrenergic Receptor Antagonism nih.gov
4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amineAddition of vinyl sulfonamide or acrylamide (B121943) moieties (Michael acceptors)Created potent covalent inhibitors of FLT3 and FLT3-ITD mutants.FLT3 Inhibition (Acute Myeloid Leukemia) nih.gov
3-aminopiperidineSubstitution with various chemical groupsResulted in potent and selective Dipeptidyl peptidase IV (DPP-4) inhibitors.DPP-4 Inhibition (Diabetes) nih.gov

Investigation of Synergistic Effects with Other Therapeutic Agents

The unique mechanism of targeted protein degradation offers significant opportunities for combination therapies. By degrading proteins that confer resistance to other drugs or are involved in cell survival pathways, this compound and its analogues could act as powerful synergistic agents.

Combination with Chemotherapy: Degrading DNA repair proteins or anti-apoptotic proteins could sensitize cancer cells to traditional cytotoxic chemotherapy.

Combination with Targeted Therapies: In cancers that develop resistance to kinase inhibitors through mutations or pathway reactivation, a degrader targeting the resistant kinase or a downstream effector could restore sensitivity.

Combination with Immunotherapy: By modulating the tumor microenvironment or degrading immunosuppressive proteins, these compounds could enhance the efficacy of immune checkpoint inhibitors. For example, the related piperidine derivatives have shown potential in activating signaling pathways like NF-κB and PI3K/Akt, which are crucial in cancer regulation and immune response. nih.gov

Development of Advanced Delivery Systems for Research Applications

The physicochemical properties of piperidinedione compounds, such as solubility and stability, can present challenges for research and potential therapeutic use. Advanced drug delivery systems are being explored to overcome these limitations.

Nanoparticle-Based Systems: Encapsulating the compound in nanoparticles (NPs) can improve solubility, protect it from degradation, and enable targeted delivery. mdpi.com Various NP systems, including lipidic nanoparticles, polymeric nanoparticles, and inorganic systems like nanoclays, are being investigated. mdpi.comnih.gov These systems offer controllable and sustained release, which is crucial for maintaining effective concentrations at the target site. mdpi.com

Biodegradable Films and Hydrogels: For localized applications, incorporating the compound into biodegradable films or hydrogels could provide sustained release directly at a tumor site or an area of inflammation. nih.gov

Nanoneedles: For highly localized intracellular delivery in vivo, biodegradable mesoporous silicon nanoneedle arrays can provide direct access to the cell cytoplasm, overcoming membrane barriers and enabling efficient delivery of payloads. nih.gov

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

A systems biology approach, integrating various "omics" datasets, is essential for a complete understanding of the biological effects of this compound and its analogues. nih.gov

Proteomics: Unbiased mass spectrometry-based proteomics can identify the full spectrum of proteins degraded (the "degradome") following treatment with the compound. This is crucial for discovering novel neosubstrates and understanding potential off-target effects.

Genomics and Transcriptomics: Analyzing changes in gene and RNA expression can reveal the downstream consequences of degrading specific proteins, helping to elucidate the compound's impact on cellular signaling pathways and networks.

Bioinformatics Integration: Computational tools are needed to integrate these large-scale datasets. nih.gov This allows for the construction of molecular interaction maps, identification of key pathways modulated by the compound, and the discovery of potential biomarkers that could predict which biological systems or disease states would be most responsive to the compound.

This integrative approach facilitates a deeper understanding of the mechanism of action and can guide the development of more precise and effective therapies. nih.gov

Addressing Research Challenges and Limitations in Aminophenyl Piperidinedione Studies

Despite the significant potential, several research challenges must be addressed to advance the study of these compounds.

Achieving Selectivity: A major challenge is designing analogues that can selectively degrade a single protein or a specific protein family to minimize off-target effects. The structural basis for neosubstrate recognition by the CRBN-ligand complex is an area of intense research.

Predicting the Degradome: It is currently difficult to predict a priori which proteins will be degraded by a given piperidinedione analogue. Developing reliable computational models for this purpose is a key goal.

Synthetic Complexity: The synthesis of diverse and complex libraries of analogues, particularly those with specific stereochemistry, can be challenging and resource-intensive. mdpi.com Overcoming synthetic hurdles is necessary to fully explore the chemical space. mdpi.com

In Vivo Models: Developing and utilizing relevant animal models that can accurately recapitulate human diseases is critical for evaluating the efficacy and potential toxicities of these compounds in a complex biological system.

Addressing these limitations through continued interdisciplinary research will be crucial for unlocking the full therapeutic potential of this compound and the broader class of aminophenyl piperidinedione compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(3-Aminophenyl)piperidine-2,6-dione, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves coupling 3-aminophenyl derivatives with piperidine-2,6-dione precursors. Key steps include:

  • Amine activation : Use of coupling agents (e.g., EDC/HOBt) to facilitate bond formation between the aniline and dione moieties .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility and reaction efficiency .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures improves purity .
  • Optimization : Employ factorial design (e.g., 2^k designs) to test variables like temperature (80–120°C), catalyst loading (5–20 mol%), and reaction time (12–48 hrs). Analyze via ANOVA to identify significant factors .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions on the piperidine ring and aromatic protons .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • HPLC-PDA : Assess purity (>98%) using C18 columns with acetonitrile/water gradients .
  • Computational tools : Molecular modeling software (e.g., Gaussian) predicts electronic properties and validates experimental spectra .

Q. What preliminary biological assays are recommended to assess the compound's inhibitory potential against target enzymes like aromatase?

  • Methodological Answer :

  • In vitro enzyme assays : Use recombinant human aromatase with tritiated androstenedione as substrate. Measure conversion to estrone via scintillation counting .
  • Dose-response curves : Test concentrations from 1 nM to 100 µM to calculate IC₅₀ values .
  • Control compounds : Include known inhibitors (e.g., letrozole) to validate assay sensitivity .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental data regarding the compound's reactivity?

  • Methodological Answer :

  • Iterative validation : Compare DFT-calculated reaction pathways (e.g., transition state energies) with kinetic studies (e.g., Arrhenius plots) .
  • Parameter adjustment : Refine computational models (e.g., solvation effects in COSMO-RS) to align with experimental solvent-dependent outcomes .
  • Multi-scale modeling : Integrate QM/MM simulations to account for bulk solvent interactions in catalytic cycles .

Q. What factorial design approaches are suitable for investigating the simultaneous effects of multiple variables in the compound's synthesis?

  • Methodological Answer :

  • Full factorial design : Test all combinations of variables (e.g., temperature, catalyst, solvent) to identify interactions. For example, a 2³ design evaluates 8 conditions .
  • Response surface methodology (RSM) : Optimize yield and purity using central composite designs to model quadratic relationships between variables .
  • Process control : Implement real-time monitoring (e.g., in situ FTIR) to track intermediate formation and adjust conditions dynamically .

Q. What methodologies are employed to identify and characterize polymorphic forms of this compound?

  • Methodological Answer :

  • PXRD : Differentiate polymorphs by unique diffraction patterns. Compare experimental data with simulated patterns from single-crystal structures .
  • Thermal analysis (DSC/TGA) : Identify melting points and stability ranges for each form .
  • Solvent screening : Recrystallize from 10+ solvent systems (e.g., ethanol, acetonitrile, THF/water) to induce polymorphism .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) to explain stability differences .

Q. How can AI-driven simulations enhance the prediction of the compound's pharmacokinetic properties?

  • Methodological Answer :

  • Machine learning (ML) models : Train on datasets of similar piperidine derivatives to predict logP, solubility, and CYP450 inhibition .
  • Molecular dynamics (MD) : Simulate membrane permeability using lipid bilayer models (e.g., CHARMM-GUI) .
  • ADMET prediction : Use platforms like ADMETLab 2.0 to estimate bioavailability and toxicity profiles .

Data Contradiction Analysis

Q. How should researchers address conflicting results in biological activity assays across different laboratories?

  • Methodological Answer :

  • Standardize protocols : Adopt OECD guidelines for cell viability assays (e.g., MTT) and enzyme activity measurements .
  • Blind validation : Distribute samples to independent labs for replication studies, ensuring consistent compound purity (>99%) via QC/QA checks .
  • Meta-analysis : Pool data from multiple studies using random-effects models to account for inter-lab variability .

Theoretical Frameworks

Q. What theoretical frameworks guide the design of this compound derivatives for targeted enzyme inhibition?

  • Methodological Answer :

  • Structure-activity relationship (SAR) : Map substituent effects on inhibitory potency using Free-Wilson or Hansch analysis .
  • Molecular docking : AutoDock Vina predicts binding poses in aromatase’s active site, validated by mutagenesis studies .
  • Pharmacophore modeling : Define essential features (e.g., hydrogen bond donors, hydrophobic regions) using Discovery Studio .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.